CSC-6
Overview
Description
CSC-6 is a compound known for its role as an inhibitor of NOD-like receptor protein 3 (NLRP3). It has shown significant potential in inhibiting the secretion of interleukin-1 beta (IL-1β) by PMATHP-1 cells, with an IC50 value of 2.3 μM . This compound specifically binds to NLRP3 and inhibits its activation by blocking the oligomerization of apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) during the assembly of NLRP3 . This compound has demonstrated efficacy in reducing symptoms of NLRP3 overactivation-mediated conditions such as sepsis and gout in mouse models .
Preparation Methods
The synthesis of CSC-6 involves several steps. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-sulfur and carbon-nitrogen bonds.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
CSC-6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CSC-6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of NLRP3 and its downstream effects. It helps in understanding the role of NLRP3 in various chemical pathways.
Biology: In biological research, this compound is used to investigate the role of NLRP3 in inflammation and immune responses. It is particularly useful in studying diseases where NLRP3 overactivation is implicated, such as sepsis and gout.
Medicine: this compound has potential therapeutic applications in treating conditions associated with NLRP3 overactivation. It is being explored as a potential treatment for inflammatory diseases and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new therapeutic targets and develop novel treatments.
Mechanism of Action
CSC-6 exerts its effects by specifically binding to NLRP3 and inhibiting its activation. The molecular target of this compound is NLRP3, a component of the inflammasome complex involved in the activation of inflammatory responses. By blocking the oligomerization of ASC during the assembly of NLRP3, this compound prevents the activation of the inflammasome and subsequent secretion of pro-inflammatory cytokines like IL-1β . This inhibition of NLRP3 activation helps in reducing inflammation and alleviating symptoms of diseases associated with NLRP3 overactivation.
Comparison with Similar Compounds
CSC-6 can be compared with other NLRP3 inhibitors such as MCC950 and CY-09. These compounds also target NLRP3 and inhibit its activation, but they differ in their chemical structures and mechanisms of action. For example:
MCC950: MCC950 inhibits NLRP3 by blocking the ATPase activity of NLRP3, which is essential for its activation.
CY-09: CY-09 inhibits NLRP3 by binding to its ATP-binding site, preventing the conformational changes required for its activation.
This compound is unique in its ability to inhibit NLRP3 activation by blocking ASC oligomerization, which distinguishes it from other NLRP3 inhibitors .
Properties
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-13-8-6-12(7-9-13)22-16(23)15(26-17(22)25)10-11-4-2-3-5-14(11)18(19,20)21/h2-10H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWMAOBDHZWFAG-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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